3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756080
InChI: InChI=1S/C8H13FN4O/c1-2-11-8(14)6-5-13(4-3-9)12-7(6)10/h5H,2-4H2,1H3,(H2,10,12)(H,11,14)
SMILES:
Molecular Formula: C8H13FN4O
Molecular Weight: 200.21 g/mol

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15756080

Molecular Formula: C8H13FN4O

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C8H13FN4O
Molecular Weight 200.21 g/mol
IUPAC Name 3-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C8H13FN4O/c1-2-11-8(14)6-5-13(4-3-9)12-7(6)10/h5H,2-4H2,1H3,(H2,10,12)(H,11,14)
Standard InChI Key IJCPMQFJHFUSDY-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CN(N=C1N)CCF

Introduction

Chemical Structure and Physicochemical Properties

3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (molecular formula: C9H15FN4O\text{C}_9\text{H}_{15}\text{FN}_4\text{O}, molecular weight: 214.24 g/mol) features a pyrazole ring substituted at positions 1, 3, and 4. The 2-fluoroethyl group at position 1 introduces electronegativity and lipophilicity, while the ethyl-methyl carboxamide at position 4 contributes to hydrogen-bonding potential. The amino group at position 3 enables participation in acid-base reactions and coordination chemistry.

Key Physicochemical Properties

PropertyValue
Molecular Weight214.24 g/mol
Density~1.3 g/cm³ (estimated)
Boiling Point>400°C (decomposes)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
pKa (Amino Group)~8.5–9.5 (estimated)

The fluorine atom’s electronegativity enhances the compound’s stability against oxidative degradation compared to non-fluorinated analogs .

Synthesis and Industrial Manufacturing

Synthetic Routes

The synthesis of pyrazole carboxamides typically involves multi-step protocols:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Fluoroethyl Group Introduction: Reaction with 2-fluoroethyl tosylate or similar agents under anhydrous conditions to prevent hydrolysis .

  • Carboxamide Formation: Coupling carboxylic acid intermediates with ethylamine derivatives using reagents like EDCI or HATU.

Optimized Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Fluorination2-fluoroethyl tosylate, K₂CO₃, DMF, 40°CSlow addition of fluorinating agent
Amide CouplingEDCI, HOBt, DMF, 0–25°CExcess amine to drive reaction completion

Industrial production employs continuous flow reactors to enhance scalability and purity .

Chemical Reactivity and Functionalization

The compound undergoes characteristic reactions influenced by its functional groups:

Nucleophilic Substitution

The amino group participates in acylations and alkylations. For example, reaction with acetyl chloride yields NN-acetyl derivatives, while alkyl halides form quaternary ammonium salts.

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide generates hydroxylated derivatives, though the fluorine atom stabilizes against over-oxidation .

  • Reduction: Sodium borohydride selectively reduces the carboxamide to a secondary alcohol without affecting the fluoroethyl group.

Fluorine-Specific Reactivity

The 2-fluoroethyl group resists enzymatic cleavage, a property leveraged in prodrug designs to prolong half-life .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Candidates: Fluorination enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .

  • Prodrug Development: The carboxamide group serves as a metabolically labile linker in antibody-drug conjugates.

Agrochemicals

Pyrazole derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Materials Science

The compound’s thermal stability (>400°C) suits it for high-performance polymer coatings, though applications remain speculative without empirical data.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity Implications
3-Amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamideC10H18N4O\text{C}_{10}\text{H}_{18}\text{N}_4\text{O}2-methylpropyl vs. 2-fluoroethyl substituentReduced metabolic stability
4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamideC8H13FN4O\text{C}_8\text{H}_{13}\text{FN}_4\text{O}Positional isomerism of amino groupAltered target binding affinity

Future Research Directions

  • Target Identification: Proteomic studies to map protein interactions.

  • Toxicology Profiles: In vivo assays to assess organ-specific toxicity.

  • Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

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